molecular formula C21H22N2O2 B2557525 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide CAS No. 898465-40-2

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide

Cat. No.: B2557525
CAS No.: 898465-40-2
M. Wt: 334.419
InChI Key: RJFDNOVZXVKQPV-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group at the 1-position and a 4-methylbenzamide substituent at the 7-position.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-4-6-16(7-5-14)20(24)22-18-11-10-15-3-2-12-23(19(15)13-18)21(25)17-8-9-17/h4-7,10-11,13,17H,2-3,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFDNOVZXVKQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. These intermediates are then coupled with 4-methylbenzoyl chloride under specific reaction conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of automated systems can enhance the reproducibility and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropanecarbonyl group (as in the target compound and ) may enhance metabolic stability compared to simpler acyl groups (e.g., isobutyryl in ).
  • Electron-withdrawing substituents (e.g., CF3 in ) likely improve binding to hydrophobic enzyme pockets, whereas methyl groups (as in the target compound) balance lipophilicity and synthetic accessibility.

HDAC Inhibition (Relevant to Mechanism of Action)

Compounds with benzamide substituents, such as HDACi 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide), exhibit potent HDAC1/3 inhibition (IC50 < 100 nM) .

Carbonic Anhydrase Inhibition

Compounds like 23 (Z-4-oxo-4-((2-oxo-THQ-7-yl)amino)but-2-enoic acid) demonstrate CA inhibition via carboxylate or sulfonamide groups . The target compound’s benzamide moiety may exhibit weaker CA binding compared to sulfonamide derivatives (e.g., Compound 24) due to reduced zinc-chelating capacity.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The compound's chemical structure is characterized by several functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C18H24N2O2
Molecular Weight 300.39536 g/mol
IUPAC Name This compound
SMILES CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3
InChI InChI=1S/C18H24N2O2/c1-12(2)10-17(21)19-15-8-7-13-4-3-9-20(16(13)11-15)18(22)14-5-6-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,19,21)

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act on various enzymes and receptors involved in cellular signaling pathways. The precise molecular targets are still under investigation but may include:

  • Enzymes : Potential inhibition or modulation of enzymatic activity.
  • Receptors : Interaction with neurotransmitter or hormonal receptors.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi. For example:

MicroorganismActivity
Staphylococcus aureus Inhibitory effect observed
Escherichia coli Moderate inhibition
Candida albicans Significant antifungal activity

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

Cancer Cell LineEffect
HeLa (Cervical Cancer) Induces apoptosis
MCF7 (Breast Cancer) Cell cycle arrest observed

Case Studies and Research Findings

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Study on Antimicrobial Activity : A study published in 2023 demonstrated the compound's effectiveness against resistant strains of bacteria. The study employed both disk diffusion and MIC (Minimum Inhibitory Concentration) methods to quantify its efficacy.
  • Anticancer Research : Another significant study focused on the compound's ability to inhibit tumor growth in xenograft models. The results indicated a reduction in tumor size when administered at specific dosages.
  • Mechanistic Studies : Ongoing research is aimed at elucidating the detailed mechanisms by which this compound exerts its effects at the molecular level. This includes examining its impact on apoptosis pathways and cell signaling.

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